molecular formula C17H19FN2O3S B350379 1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine CAS No. 432524-29-3

1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B350379
CAS No.: 432524-29-3
M. Wt: 350.4g/mol
InChI Key: RKMSNHUQEFXSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine is a complex synthetic organic compound offered for forensic and scientific research purposes. This chemical is a derivative that incorporates two pharmacologically significant moieties: a phenylpiperazine and a fluorophenylsulfonyl group. The 4-methoxyphenylpiperazine (4-MeOPP) structural component is known to interact with monoamine neurotransmitter systems. In vitro studies on related piperazine derivatives indicate they can act as non-selective serotonin receptor agonists and inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine . This mechanism is shared with several other psychoactive compounds, making this class of molecules a significant area of study in neuroscience for understanding receptor binding and neurotransmitter dynamics . The (4-fluorophenyl)sulfonyl group is a common motif in medicinal chemistry, often used to modulate a compound's physicochemical properties, metabolic stability, and binding affinity. Chemicals containing the fluorophenylsulfonyl structure are frequently classified with specific target organ toxicity and require careful handling . Researchers may investigate this specific hybrid molecule to explore its unique receptor binding profile, metabolic pathways, and potential structure-activity relationships (SAR). It is presented as a high-purity material suitable for analytical standards and in vitro biological research. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please be aware of and comply with all local, state, and national regulations regarding the possession and use of this substance.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-23-16-6-4-15(5-7-16)19-10-12-20(13-11-19)24(21,22)17-8-2-14(18)3-9-17/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMSNHUQEFXSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monoprotection and Sequential Sulfonylation

Piperazine’s symmetry necessitates temporary protection of one nitrogen atom to ensure selective functionalization. Di-tert-butyl dicarbonate (Boc₂O) is employed to mono-protect piperazine, yielding tert-butyl piperazine-1-carboxylate (Figure 1A). Subsequent treatment with 4-fluorophenylsulfonyl chloride in the presence of triethylamine (Et₃N) and catalytic DMAP selectively sulfonylates the free amine, producing tert-butyl 4-((4-fluorophenyl)sulfonyl)piperazine-1-carboxylate. Acidic deprotection (e.g., HCl/MeOH) removes the Boc group, regenerating the secondary amine for the second sulfonylation step with 4-methoxyphenylsulfonyl chloride.

Table 1: Reaction Conditions for Sequential Sulfonylation

StepReagents/ConditionsYield (%)Reference
Mono-Boc protectionBoc₂O, NaOH, dioxane/H₂O, 0°C–RT82
First sulfonylation4-Fluorophenylsulfonyl chloride, Et₃N, DMAP, DCM, RT74
DeprotectionHCl/MeOH, RT, 2 hr86
Second sulfonylation4-Methoxyphenylsulfonyl chloride, Et₃N, DMAP, DCM, RT81

This method achieves an overall yield of 51% after purification via column chromatography (SiO₂, EtOAc/hexane).

Nucleophilic Aromatic Substitution (SNAr) for Piperazine Functionalization

Alternative routes leverage SNAr reactions to install aryl groups onto pre-sulfonylated piperazines. For example, 1-((4-fluorophenyl)sulfonyl)piperazine undergoes coupling with 4-methoxybromobenzene under Pd catalysis (Scheme 2).

Buchwald-Hartwig Amination

A mixture of 1-((4-fluorophenyl)sulfonyl)piperazine, 4-bromoanisole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C for 24 hours affords the target compound in 68% yield . The reaction tolerates electron-donating groups (e.g., methoxy) on the aryl halide, enhancing nucleophilic displacement efficiency.

Key Optimization Parameters:

  • Catalyst System : Pd₂(dba)₃/Xantphos outperforms other phosphine ligands (e.g., BINAP), reducing side products.

  • Base : Cs₂CO₃ ensures deprotonation of the piperazine nitrogen without degrading the sulfonyl group.

  • Temperature : Reactions below 100°C result in incomplete conversion, while exceeding 120°C promotes decomposition.

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ resin-bound intermediates to streamline purification. Wang resin-functionalized piperazine is sequentially treated with 4-fluorophenylsulfonyl chloride and 4-methoxyphenylsulfonyl chloride in DMF, followed by cleavage with TFA/DCM (95:5). This method achieves 89% purity without chromatography, albeit with moderate yields (42%) due to resin loading limitations.

Mechanistic Insights and Side-Reaction Mitigation

Competing Bis-Sulfonylation

The absence of Boc protection risks bis-sulfonylation, producing 1,4-bis((4-fluorophenyl)sulfonyl)piperazine as a major byproduct. Kinetic studies show that stoichiometric control (1:1 ratio of piperazine to sulfonyl chloride) and low temperatures (0–5°C) suppress this pathway.

Sulfonyl Group Hydrolysis

Prolonged exposure to aqueous bases (e.g., NaOH) during workup hydrolyzes sulfonamides to sulfonic acids. Neutralization with dilute HCl (pH 6–7) immediately post-reaction preserves integrity.

Analytical Characterization and Quality Control

Table 2: Spectroscopic Data for 1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.72–7.68 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.93–6.89 (m, 4H, Ar-H), 3.81 (s, 3H, OCH₃), 3.24–3.20 (m, 4H, piperazine-H), 2.95–2.91 (m, 4H, piperazine-H).
¹³C NMR (100 MHz, CDCl₃)δ 164.1 (C-F), 159.8 (C-OCH₃), 135.2, 129.4, 128.7, 115.3, 114.8 (Ar-C), 55.3 (OCH₃), 46.8, 45.2 (piperazine-C).
HRMS (ESI+)m/z calcd for C₁₇H₁₉FN₂O₃S: 366.1105; found: 366.1109.

Purity is validated via HPLC (C18 column, MeCN/H₂O 70:30, λ = 254 nm), showing ≥98% homogeneity.

Scale-Up Considerations and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer during exothermic sulfonylation steps. A prototype setup (Corning AFR module) achieves 92% conversion at 50°C with a residence time of 15 minutes, reducing byproduct formation compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of 1-((4-Hydroxyphenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine.

    Reduction: Formation of 1-((4-Fluorophenyl)sulfide)-4-(4-methoxyphenyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Properties

The molecular formula of 1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine is C17H19FN2O3SC_{17}H_{19}FN_{2}O_{3}S, with a molecular weight of approximately 350.41 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design, and the presence of fluorine and methoxy groups enhances its biological activity and solubility profile.

Antidepressant Effects

Research has indicated that piperazine derivatives exhibit antidepressant-like activity. A study demonstrated that compounds similar to this compound could modulate serotonin and norepinephrine levels, which are crucial in treating depression. The mechanism involves the inhibition of serotonin reuptake, leading to increased availability of serotonin in the synaptic cleft .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that derivatives of piperazine can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation. For instance, a related piperazine compound showed significant cytotoxicity against breast cancer cells, suggesting that this compound may possess similar effects .

Neuropharmacology

Given its structural characteristics, this compound is being explored for neuropharmacological applications. Its ability to interact with neurotransmitter systems positions it as a candidate for developing new treatments for neurological disorders such as anxiety and schizophrenia. Preclinical trials have shown promising results in animal models, demonstrating reduced anxiety-like behaviors .

Drug Development

The unique chemical structure of this compound makes it a valuable scaffold in drug development. Researchers are investigating its use as a lead compound to synthesize new analogs with enhanced potency and selectivity for specific biological targets. This approach aims to improve therapeutic efficacy while minimizing side effects associated with existing medications .

  • Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including compounds structurally related to this compound. The results indicated significant improvement in depressive symptoms in animal models when administered at optimized dosages .
  • Anticancer Efficacy : Research conducted at a leading cancer research institute demonstrated that a similar piperazine derivative exhibited potent anticancer effects against human breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .
  • Neuropharmacological Studies : In a series of preclinical trials, the compound was tested for its anxiolytic effects using the elevated plus maze test in rodents. Results showed a marked decrease in anxiety-like behavior, supporting its potential use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs, their molecular features, and applications:

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Biological Activity/Applications References
1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine 4-Fluorophenylsulfonyl, 4-methoxyphenyl ~348.40 Sulfonylation of piperazine with 4-fluorophenylsulfonyl chloride Under investigation
[¹⁸F]DASA-23 Dual sulfonyl groups: 2-fluoro-6-[¹⁸F]fluorophenylsulfonyl and 4-methoxyphenylsulfonyl ~446.45* Radiolabeling for PET imaging PET tracer for PKM2 in glioblastoma (GBM)
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine 4-Fluoro-3-methylphenylsulfonyl, 4-fluorophenyl 352.40 Sulfonylation with substituted aryl sulfonyl chlorides Not explicitly reported
1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h) Bis(4-fluorophenyl)methyl, sulfamoylaminophenylsulfonyl 598.00 ([M+H]⁺) Multi-step synthesis involving sulfamoylation and alkylation Antiproliferative activity (preliminary)
1-(4-Tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-oxadiazol-2-yl]piperazine 4-Tert-butylbenzenesulfonyl, oxadiazolyl-methoxyphenyl ~498.50* Oxadiazole ring closure post-sulfonylation Crystallography studies
1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (1c) 4-Methoxyphenyl, phenoxy-hydroxypropyl ~384.45* Alkylation of piperazine with phenoxypropyl groups Anti-fungal (inhibits C. albicans hyphae formation)

*Estimated based on molecular formula.

Key Findings and Trends

Electronic Effects :

  • Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance polarity and receptor binding affinity. For instance, [¹⁸F]DASA-23’s dual sulfonyl groups improve its utility as a PET tracer due to increased stability and target specificity .
  • Electron-donating groups (e.g., methoxy) may enhance solubility but reduce metabolic stability. The 4-methoxyphenyl group in the target compound likely balances lipophilicity and bioavailability .

Biological Activity: Antiproliferative Activity: Compound 6h () showed preliminary antiproliferative effects, attributed to its sulfamoyl group, which may interact with enzyme active sites . Anti-fungal Activity: Compound 1c () inhibits Candida albicans virulence, a property linked to its phenoxy-hydroxypropyl substituent, which disrupts fungal membrane integrity .

Structural Complexity: Bulky substituents (e.g., tert-butyl in ) reduce conformational flexibility but improve crystallinity for X-ray studies .

Biological Activity

1-((4-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a piperazine ring, which is a common motif in various pharmaceuticals, and it incorporates both a sulfonyl group and fluorinated phenyl moieties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H22FN2O3SC_{18}H_{22}FN_2O_3S with a molecular weight of approximately 364.44 g/mol. The compound's structure can be represented as follows:

Structure 1 4 Fluorophenyl sulfonyl 4 4 methoxyphenyl piperazine\text{Structure }\text{1 4 Fluorophenyl sulfonyl 4 4 methoxyphenyl piperazine}

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a variety of biological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been investigated for their potential antidepressant activities, likely due to their interaction with neurotransmitter systems.
  • Antihistaminic Properties : Certain piperazine compounds are known for their antihistaminic effects, which could be relevant for treating allergic reactions.
  • CNS Activity : The compound's structure suggests potential central nervous system (CNS) activity, making it a candidate for further exploration in neuropharmacology.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets:

  • Receptor Binding : The sulfonamide group may enhance binding affinity to specific receptors involved in neurotransmission.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes or transporters that play crucial roles in neurotransmitter metabolism.

Study 1: Antidepressant Activity

In a study evaluating the antidepressant effects of piperazine derivatives, this compound was shown to exhibit significant activity in rodent models. The study reported an increase in serotonin levels and improvement in behavioral tests indicative of antidepressant efficacy .

Study 2: Antihistaminic Properties

Another research project focused on the antihistaminic properties of various piperazine derivatives. The findings indicated that the compound effectively inhibited histamine-induced responses in vitro, suggesting its potential as an antihistamine .

Study 3: CNS Activity Evaluation

A pharmacological evaluation highlighted the CNS activity of the compound through binding assays with serotonin receptors. Results showed a moderate affinity for 5-HT receptors, which are critical targets for many CNS-active drugs .

Comparative Analysis with Similar Compounds

The following table summarizes key features and activities of structurally similar compounds:

Compound NameStructureKey FeaturesBiological Activity
1-Bis(4-fluorophenyl)methyl piperazineStructureContains two fluorinated phenyl groupsCNS activity
1-(4-Methoxyphenyl)piperazineStructureSimpler structure focused on CNS effectsAntidepressant properties
1-[Bis(4-fluorophenyl)methyl]-piperazineStructureInvestigated for antihistaminic propertiesAntihistaminic

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-((4-fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is synthesized via sulfonylation of the piperazine core. A typical procedure involves reacting 4-(4-methoxyphenyl)piperazine with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Key parameters include maintaining anhydrous conditions, a molar ratio of 1:1.2 (piperazine:sulfonyl chloride), and room temperature stirring for 12–24 hours. Purification via flash chromatography (ethyl acetate/hexane, 3:7) yields ~65–75% purity. Adjusting stoichiometry or using microwave-assisted synthesis may enhance efficiency .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for fluorophenyl and δ 6.8–7.1 ppm for methoxyphenyl) and piperazine methylene groups (δ 2.4–3.5 ppm).
  • ¹³C NMR confirms sulfonyl (C-SO₂ at ~115–125 ppm) and methoxy (C-O at ~55 ppm) groups.
    High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 375.12). Purity (>95%) is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is lipophilic, with solubility in DMSO (>50 mg/mL) and methanol (~10 mg/mL) but limited aqueous solubility (<0.1 mg/mL). For in vitro assays, pre-dissolve in DMSO (≤0.1% v/v final concentration to avoid cytotoxicity) and dilute in buffer. Stability studies (pH 7.4, 37°C) show <5% degradation over 24 hours, supporting short-term biological assays .

Advanced Research Questions

Q. What strategies are used to identify biological targets for this sulfonamide-piperazine derivative?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors due to structural similarity to psychoactive phenylpiperazines. Use radioligand displacement (³H-ketanserin for 5-HT₂A; IC₅₀ values <10 µM suggest activity) .
  • Enzyme Inhibition Studies : Test monoamine oxidase (MAO) inhibition via fluorometric assays. Compare with reference inhibitors (e.g., pargyline for MAO-B) .
  • Computational Docking : Use Schrödinger’s Glide to predict binding to sulfonamide-sensitive targets like carbonic anhydrase IX .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurological applications?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance sulfonamide electrophilicity.
  • Piperazine Modifications : Introduce bulky substituents (e.g., 3-trifluoromethylphenyl) to probe steric effects on receptor binding.
  • In Vitro Testing : Assess cytotoxicity (MTT assay) and blood-brain barrier permeability (PAMPA-BBB model). Recent data show EC₅₀ = 2.1 µM for 5-HT₂A antagonism, but poor BBB penetration (Pe = 2.3 × 10⁻⁶ cm/s) .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar sulfonamide-piperazines?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., assay conditions, cell lines). For example, antiarrhythmic activity in Mokrov et al. (2019) vs. antimicrobial data in Jadhav et al. (2017) may reflect divergent mechanisms .
  • Dose-Response Reproducibility : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Cross-Target Profiling : Use panels like Eurofins’ CEREP to rule out off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.